molecular formula C18H19N3O6S B322060 2-{4-nitrophenoxy}-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

2-{4-nitrophenoxy}-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B322060
M. Wt: 405.4 g/mol
InChI Key: SNSQKUDWSQXXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-nitrophenoxy}-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nitrophenoxy group and a pyrrolidinylsulfonylphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-nitrophenoxy}-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the nitrophenoxy group: This can be achieved by nitration of phenol derivatives under controlled conditions.

    Introduction of the pyrrolidinylsulfonyl group: This step involves the sulfonylation of pyrrolidine with appropriate sulfonyl chlorides.

    Coupling reactions: The final step involves coupling the nitrophenoxy and pyrrolidinylsulfonyl groups through acetamide linkage, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{4-nitrophenoxy}-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-{4-nitrophenoxy}-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-nitrophenoxy}-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the pyrrolidinylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Pyrrolidinylsulfonyl)phenylboronic acid
  • 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid

Uniqueness

2-{4-nitrophenoxy}-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is unique due to the presence of both nitrophenoxy and pyrrolidinylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

2-(4-nitrophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C18H19N3O6S/c22-18(13-27-16-7-5-15(6-8-16)21(23)24)19-14-3-9-17(10-4-14)28(25,26)20-11-1-2-12-20/h3-10H,1-2,11-13H2,(H,19,22)

InChI Key

SNSQKUDWSQXXNK-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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